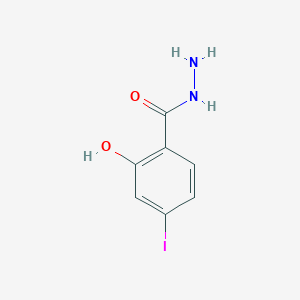

2-Hydroxy-4-iodobenzohydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

89011-14-3 |

|---|---|

Fórmula molecular |

C7H7IN2O2 |

Peso molecular |

278.05 g/mol |

Nombre IUPAC |

2-hydroxy-4-iodobenzohydrazide |

InChI |

InChI=1S/C7H7IN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) |

Clave InChI |

KEOTYWZFNXXLCX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1I)O)C(=O)NN |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Hydroxy 4 Iodobenzohydrazide

Precursor Synthesis: Methyl 2-hydroxy-4-iodobenzoate

The primary precursor for the synthesis of 2-Hydroxy-4-iodobenzohydrazide is Methyl 2-hydroxy-4-iodobenzoate. The synthesis of this precursor is a critical first step, involving the introduction of an iodine atom onto the benzene (B151609) ring of a salicylate (B1505791) derivative.

Synthetic Routes for Methyl 2-hydroxy-4-iodobenzoate

The most common and direct route to Methyl 2-hydroxy-4-iodobenzoate involves the electrophilic iodination of Methyl 2-hydroxybenzoate (methyl salicylate). This reaction takes advantage of the activating effect of the hydroxyl group on the aromatic ring, which directs incoming electrophiles to the ortho and para positions. Since the ortho position is already substituted with the methoxycarbonyl group, the iodine is directed to the para position.

A general approach involves the following steps:

Esterification : The synthesis often starts from salicylic (B10762653) acid, which is first converted to its methyl ester, methyl salicylate, using methanol (B129727) under acidic conditions.

Regioselective Iodination : The subsequent step is the selective iodination at the 4-position of the methyl salicylate ring. This is typically achieved using an iodinating agent in a suitable solvent.

Common iodinating agents and conditions are summarized in the table below.

| Reagent(s) | Conditions | Yield | Reference(s) |

| Iodine, Acetic Acid | 80°C, 6 hours | 85-90% | |

| Iodine Monochloride (ICl), Acetic Acid | 80-120°C | Not specified | |

| Iodine, Nitric Acid, Sulfuric Acid | Not specified | Not specified | |

| This table summarizes various reported methods for the synthesis of Methyl 2-hydroxy-4-iodobenzoate. |

Alternative, though less common, routes could involve palladium-catalyzed cross-coupling reactions to introduce the iodine atom selectively.

Optimization of Reaction Conditions for Precursor Synthesis

Optimization of the synthesis of Methyl 2-hydroxy-4-iodobenzoate primarily focuses on the iodination step to maximize yield and purity while minimizing side products. Key parameters for optimization include:

Temperature : The reaction temperature is crucial. For the iodination using iodine in acetic acid, a temperature of 80°C for 6 hours has been reported to give high yields. Temperatures can be adjusted within a range of 80–120°C to find the optimal balance between reaction rate and selectivity.

Stoichiometry : The molar ratio of the reactants is another important factor. Using a slight excess of the iodinating agent, such as 1.2 equivalents of iodine monochloride (ICl), can help drive the reaction to completion.

Solvent : Acetic acid is a commonly used solvent for this iodination reaction.

Reaction Monitoring : The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and to assess the purity of the product.

Purification : After the reaction is complete, the product is often purified by recrystallization from a suitable solvent, such as benzene, to obtain the final product with high purity.

Synthesis of this compound from Methyl 2-hydroxy-4-iodobenzoate

The conversion of the precursor, Methyl 2-hydroxy-4-iodobenzoate, into the target compound, this compound, is achieved through a standard and efficient chemical transformation.

Hydrazinolysis Reactions

The synthesis is accomplished via a hydrazinolysis reaction. In this process, the methyl ester precursor is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester group, leading to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the corresponding hydrazide (-CONHNH₂). mdpi.comnih.gov

The general reaction involves heating the methyl ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695), under reflux for several hours. mdpi.com The resulting hydrazide product often precipitates from the solution upon cooling and can be isolated by filtration. mdpi.com This method is widely applicable for the synthesis of various benzohydrazide (B10538) derivatives. researchgate.netliverpool.ac.uk

Reaction Condition Optimization (e.g., microwave irradiation, solvent-free methods)

To improve the efficiency and environmental friendliness of the hydrazinolysis reaction, several optimization strategies have been developed, moving away from conventional heating methods.

Microwave Irradiation : This has emerged as a powerful technique to accelerate the synthesis. Microwave-assisted hydrazinolysis can dramatically reduce reaction times from hours to just a few minutes. fip.orgmdpi.com For instance, the synthesis of similar hydrazides has been achieved with microwave irradiation at powers ranging from 160 to 360 Watts for 2 to 8 minutes. fip.orgmdpi.com This rapid heating leads to higher yields and cleaner reactions. fip.org

Solvent-Free Methods : Another "green chemistry" approach is the use of solvent-free or mechanochemical synthesis. mdpi.comrsc.org In this method, the reactants are ground together, sometimes with a catalytic amount of an acid or base, eliminating the need for volatile and often toxic organic solvents. mdpi.comjocpr.com These methods are not only environmentally benign but also simplify the work-up procedure.

| Method | Conditions | Reaction Time | Yield | Reference(s) |

| Conventional Heating | Reflux in ethanol | 3 hours | 67-72% | mdpi.comnih.gov |

| Microwave Irradiation | 160-360 W | 2-8 minutes | 68-81% | fip.orgmdpi.com |

| Solvent-Free (Mechanochemical) | Grinding at room temp. | Short | High | mdpi.comrsc.org |

| This table compares different reaction conditions for the synthesis of this compound. |

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile building block for the synthesis of a wide range of derivatives and analogs, primarily through reactions involving the terminal -NH₂ group of the hydrazide moiety.

The most common derivatization is the condensation reaction with various aldehydes and ketones to form N-acylhydrazones (also known as Schiff bases). nih.gov This reaction typically involves heating the hydrazide with a suitable aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid. nih.gov This leads to the formation of a C=N double bond and the elimination of a water molecule. A vast library of N-acylhydrazone analogs can be synthesized by varying the structure of the aldehyde or ketone reactant. nih.gov

Beyond simple hydrazone formation, the this compound scaffold can be used to construct more complex heterocyclic systems. For example, its derivatives can undergo cyclization reactions to form heterocycles like 1,3,4-oxadiazoles. researchgate.netresearchgate.net The synthesis of 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-iodophenyl acetate (B1210297) compounds has been reported starting from the related 2-hydroxy-5-iodobenzohydrazide (B6147510), demonstrating the potential for such transformations. researchgate.net

| Derivative Class | Reactant(s) | Key Structural Feature | Reference(s) |

| N-Acylhydrazones | Substituted Aldehydes/Ketones | -CO-NH-N=CH- | mdpi.comnih.gov |

| 1,3,4-Oxadiazolines | Acetic Anhydride, Aryl Ketones | 1,3,4-Oxadiazoline Ring | researchgate.netresearchgate.net |

| This table showcases examples of derivatives synthesized from this compound and related compounds. |

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The synthesis of hydrazone derivatives from this compound is primarily achieved through condensation reactions with various carbonyl compounds, specifically aldehydes and ketones. mdpi.comnih.govkuleuven.be This reaction is a cornerstone in the derivatization of this compound, leading to a diverse library of N-acylhydrazones. The fundamental reaction involves the nucleophilic attack of the amino group of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic –CO–NH–N=CH– moiety. nih.gov

The general synthetic route typically involves two main steps. First, the parent hydrazide, this compound, is synthesized. This is often achieved by reacting an appropriate ester, such as methyl 2-hydroxy-4-iodobenzoate, with hydrazine hydrate. mdpi.comnih.gov The subsequent and crucial step is the condensation of the synthesized this compound with a variety of aliphatic or (hetero)aromatic aldehydes or ketones. nih.gov

The reaction conditions for these condensation reactions can be varied. A common method involves refluxing the this compound and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of an acid like glacial acetic acid. mdpi.com The reaction times can range from a few hours, and upon cooling, the hydrazone product often precipitates out of the solution and can be purified by recrystallization. mdpi.compreprints.org In some instances, the synthesis can be performed under solvent-free mechanochemical conditions. mdpi.com

The yields of these condensation reactions are influenced by the specific aldehyde or ketone used in the reaction. mdpi.comnih.gov For example, the condensation of 2-hydroxy-5-iodobenzohydrazide with various substituted acetophenones has been reported with moderate to good yields. nih.gov

The resulting hydrazones are typically crystalline solids with distinct melting points and can be thoroughly characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS). preprints.orgnih.gov In some cases, single-crystal X-ray diffraction analysis has been employed to definitively determine the molecular structure of the synthesized hydrazones. mdpi.comnih.gov

A variety of aldehydes have been successfully condensed with this compound and its isomers to generate a wide array of hydrazone derivatives. These include, but are not limited to:

Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 2-nitrobenzaldehyde, 4-nitrobenzaldehyde) informahealthcare.com

Hydroxy-substituted benzaldehydes (e.g., 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde) preprints.org

Heterocyclic aldehydes (e.g., thiazol-2-yl-methylene) preprints.org

This versatile condensation reaction provides a straightforward and efficient method for the synthesis of a large number of structurally diverse hydrazone derivatives from this compound, which serve as scaffolds for further investigation.

Exploration of Diverse Substituent Effects on Derived Compounds

The strategic introduction of various substituents onto the phenyl ring of the aldehyde or ketone reactant in the condensation with this compound allows for a systematic exploration of their electronic and steric effects on the properties of the resulting hydrazone derivatives. These substituent effects are pivotal in modulating the chemical and physical characteristics of the compounds. preprints.org

The nature and position of the substituents on the aromatic ring originating from the aldehyde or ketone can significantly influence the electronic environment of the entire molecule. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as hydroxyl (-OH) and methoxy (-OCH₃), tend to increase the electron density on the aromatic ring. preprints.orgturkjps.org

Electron-Withdrawing Groups (EWGs): These groups, like nitro (-NO₂) and halogens (e.g., -Cl, -Br), decrease the electron density on the aromatic ring. preprints.orgturkjps.org

The presence of these groups can impact the reactivity and stability of the hydrazone derivatives. For instance, a study on iodinated salicylhydrazone derivatives highlighted that a balance between EWGs and EDGs is crucial for their biological activity. preprints.org In one series of compounds, those with resonance-stabilized structures exhibited the highest activity, while the effects of purely EWGs or EDGs were more variable. preprints.org

The position of the substituent on the phenyl ring is also a critical factor. For example, ortho, meta, and para substitutions can lead to different electronic and steric environments around the azomethine group (-N=CH-), which can, in turn, affect the molecule's conformation and intermolecular interactions in the solid state. mdpi.com

A range of substituted aldehydes have been used to create libraries of this compound derivatives to study these effects. Some examples of substituents and their resulting compounds are detailed in the table below.

| Substituent on Aldehyde/Ketone | Resulting Hydrazone Derivative | Reference |

| 4-Fluorophenyl | (E)-N'-(1-(4-fluorophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide | nih.gov |

| 4-Bromophenyl | (E)-N'-(1-(4-bromophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide | nih.gov |

| 4-Aminophenyl | (E)-N'-(1-(4-aminophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide | nih.gov |

| 4-Hydroxy | (E)-2-hydroxy-N'-(4-hydroxybenzylidene)-5-iodobenzohydrazide | preprints.org |

| 2-Hydroxy-4-methoxy | (E)-2-hydroxy-N'-(2-hydroxy-4-methoxybenzylidene)-5-iodobenzohydrazide | preprints.org |

| 4-Hydroxy-3-nitro | (E)-2-hydroxy-N'-(4-hydroxy-3-nitrobenzylidene)-5-iodobenzohydrazide | preprints.org |

The systematic variation of substituents provides valuable insights into the structure-property relationships of these compounds, which is essential for the rational design of new derivatives with specific desired characteristics.

Advanced Derivatization Techniques (e.g., deep eutectic solvents)

In the pursuit of more efficient and environmentally benign synthetic methods, advanced derivatization techniques are being explored for the synthesis of this compound derivatives. One such promising approach involves the use of deep eutectic solvents (DESs). nih.gov

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic mixture with a melting point much lower than that of the individual components. They are considered green solvents due to their low toxicity, biodegradability, and low cost. nih.gov

In the context of this compound derivatization, a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been successfully employed as both a solvent and a catalyst for the synthesis of a new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides. nih.gov This method offers several advantages over conventional synthesis in organic solvents.

The study investigated the effect of various solvents on the synthesis of 2-hydroxy-5-iodo-N'-(1-phenylethylidene)benzohydrazide and found that polar solvents generally gave moderate to good yields, while non-polar solvents resulted in low yields. nih.gov The use of the choline chloride/urea deep eutectic solvent under sonication provided excellent yields in a significantly shorter reaction time compared to traditional heating methods. nih.gov

The following table summarizes the effect of different solvents on the yield of 2-hydroxy-5-iodo-N'-(1-phenylethylidene)benzohydrazide, highlighting the efficacy of the deep eutectic solvent.

| Solvent | Yield (%) | Reference |

| Water | 65 | nih.gov |

| Ethanol | 78 | nih.gov |

| Methanol | 72 | nih.gov |

| Acetonitrile | 60 | nih.gov |

| Dichloromethane | 45 | nih.gov |

| Toluene | 30 | nih.gov |

| n-Hexane | 25 | nih.gov |

| Choline chloride/Urea (DES) | 92 | nih.gov |

This demonstrates that the application of deep eutectic solvents represents a significant advancement in the derivatization of this compound, aligning with the principles of green chemistry by providing a more sustainable and efficient synthetic route.

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and derivatization of this compound and related compounds. mdpi.com These approaches focus on developing more sustainable and environmentally friendly chemical processes. mdpi.com

One of the key areas of focus in green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave irradiation has emerged as a powerful tool in the synthesis of hydrazide derivatives. fip.org Microwave-assisted synthesis can lead to significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. fip.org For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully achieved using microwave irradiation in the absence of toxic solvents, which aligns with the green chemistry goal of reducing solvent use. fip.org

Another important aspect of green chemistry is the use of safer and more environmentally benign solvents. As discussed in the previous section, deep eutectic solvents (DESs) are gaining attention as green alternatives to volatile organic solvents. nih.gov Their low toxicity, biodegradability, and potential for reuse make them an attractive option for the synthesis of this compound derivatives. The use of a choline chloride/urea DES as both a solvent and catalyst for the synthesis of hydrazones has been shown to be highly effective. nih.gov

Furthermore, the development of solvent-free reaction conditions, such as mechanochemical synthesis, represents another significant green chemistry approach. mdpi.com Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. This method can reduce waste and energy consumption. The possibility of synthesizing acylhydrazones of iodobenzoic acid using mechanochemical methods has been explored, highlighting a potential avenue for greener synthesis. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 4 Iodobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Hydroxy-4-iodobenzohydrazide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would exhibit distinct signals for the phenolic hydroxyl (-OH), the amide (-NH), the hydrazide (-NH₂) protons, and the aromatic protons on the benzene (B151609) ring.

The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the hydroxyl, iodo, and benzohydrazide (B10538) substituents. The hydroxyl group (at C2) and the iodo group (at C4) dictate the substitution pattern. The proton at C3 would appear as a doublet, coupled to the proton at C5. The proton at C5 would also be a doublet, coupled to the proton at C3, but its chemical shift would be further downfield due to the deshielding effect of the adjacent iodine atom. The proton at C6 would likely appear as a singlet or a narrowly split doublet.

The labile protons of the -OH, -NH, and -NH₂ groups typically appear as broad singlets, and their chemical shifts can vary with concentration, solvent, and temperature. For instance, in derivatives like (E)-2-hydroxy-N'-(2-hydroxy-4-methoxybenzylidene)-5-iodobenzohydrazide, the phenolic and amide protons are observed as singlets at δ 11.94 and 11.42 ppm, respectively, in DMSO-d₆. mdpi.compreprints.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C3) | 6.8 - 7.0 | Doublet (d) | ~8.0 |

| Aromatic H (C5) | 7.5 - 7.7 | Doublet (d) | ~8.0 |

| Aromatic H (C6) | 7.8 - 8.0 | Singlet (s) | - |

| -NH₂ | 4.5 - 5.5 (broad) | Singlet (s) | - |

| -NH-C=O | 9.5 - 10.5 (broad) | Singlet (s) | - |

| Phenolic -OH | 11.0 - 12.0 (broad) | Singlet (s) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and any aliphatic carbons in its derivatives.

The carbonyl carbon (C=O) of the hydrazide group is typically observed in the downfield region of the spectrum, around 160-170 ppm. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group (C2) and the carbon bearing the iodine (C4) would be significantly shifted. Specifically, the C-I bond would cause a notable upfield shift for C4 due to the heavy atom effect.

For a closely related isomer, (E)-2-hydroxy-N'-(2-hydroxy-4-methoxybenzylidene)-5-iodobenzohydrazide, the carbonyl carbon appears at δ 163.29 ppm, and the aromatic carbons resonate between δ 81.32 and 162.83 ppm. mdpi.compreprints.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, which is particularly useful for analyzing derivatives with aliphatic side chains.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C1 (Aromatic) | 115 - 120 |

| C2 (Aromatic, C-OH) | 155 - 160 |

| C3 (Aromatic) | 110 - 115 |

| C4 (Aromatic, C-I) | 90 - 95 |

| C5 (Aromatic) | 135 - 140 |

| C6 (Aromatic) | 125 - 130 |

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between the signals of the aromatic protons on C3 and C5, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. Each aromatic CH group would produce a cross-peak connecting its ¹H and ¹³C chemical shifts, allowing for the definitive assignment of each carbon attached to a proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the amide proton (-NH) would show a correlation to the carbonyl carbon (C=O) and the aromatic C1, confirming the connectivity of the hydrazide group to the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of a broad absorption band in the region of 3100-3400 cm⁻¹ would indicate the O-H stretching vibration of the phenolic group, often overlapping with the N-H stretching vibrations of the amide and hydrazide groups. The carbonyl (C=O) group of the amide (Amide I band) would give rise to a strong, sharp absorption peak typically found between 1640 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550-1620 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while the C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹. In studies of related hydroxy-containing compounds, strong hydrogen bonding is manifested in broad bands. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching (broad) | 3100 - 3400 |

| Amide/Hydrazide N-H | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Amide C=O (Amide I) | Stretching | 1640 - 1680 |

| Amide N-H (Amide II) | Bending | 1550 - 1620 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-N | Stretching | 1000 - 1200 |

| C-I | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the this compound molecule would form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of a single iodine atom, a characteristic isotopic pattern would not be as pronounced as with chlorine or bromine.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The fragmentation of benzohydrazides often involves the cleavage of the N-N bond and the bond between the carbonyl group and the aromatic ring. Common fragmentation pathways include the loss of the -NHNH₂ group to form a 2-hydroxy-4-iodobenzoyl cation. Subsequent fragmentation could involve the loss of carbon monoxide (CO). The presence of the iodine atom would be evident in fragments containing it, and a peak at m/z 127 corresponding to I⁺ might also be observed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For a derivative, (E)-2-hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)-5-iodobenzohydrazide, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₅H₁₄IN₂O₄) is 411.9920, with the found value being 411.9912, confirming its elemental composition. mdpi.compreprints.org For this compound (C₇H₇IN₂O₂), HRMS would be able to confirm this specific formula, distinguishing it from any other combination of atoms that might have a similar nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds and to quantify known ones. nih.gov The process involves multiple stages of mass analysis, typically separated by a step of fragmentation. ijcap.in In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected in the first mass spectrometer. These selected ions are then passed into a collision cell, where they are fragmented by colliding with an inert gas. The resulting fragment ions, or product ions, are then analyzed by a second mass spectrometer, generating a product ion spectrum. wardelab.com This spectrum provides a fingerprint of the precursor ion, offering valuable insights into its chemical structure. nih.gov

For this compound, the fragmentation pathways can be predicted based on its functional groups. Upon ionization, the molecule would form a precursor ion. The subsequent fragmentation in the collision cell would likely involve the cleavage of the most labile bonds. Key fragmentation routes for benzohydrazide derivatives typically include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazides, leading to the formation of benzoyl and hydrazinyl fragments.

Cleavage of the C-N amide bond: This fragmentation would result in the formation of a 2-hydroxy-4-iodobenzoyl cation and a neutral hydrazine (B178648) fragment.

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), ammonia (B1221849) (NH₃), or a hydroxyl radical (•OH) are commonly observed.

The presence of the ortho-hydroxyl group can significantly influence the fragmentation pattern, a phenomenon known as the "ortho effect". nih.gov This can lead to specific fragmentation pathways, such as the loss of a water molecule involving the hydroxyl hydrogen and a hydrogen from the hydrazide moiety, which might be less favorable in its meta and para isomers. nih.gov The fragmentation data from deuterium-labeling studies on analogous compounds, such as ortho-hydroxybenzyl alcohol, have shown that the labile hydroxyl hydrogen is often involved in specific elimination reactions. nih.gov A detailed analysis of the product ion spectrum would allow for the elucidation of the precise fragmentation pathways of this compound, confirming its structural identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides unambiguous and highly accurate structural parameters, including bond lengths, bond angles, and torsion angles, which are essential for understanding a molecule's structure and function. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For this compound and its derivatives, X-ray crystallography reveals the precise solid-state conformation, the planarity of the aromatic rings, and the spatial relationship between the hydroxyl, iodo, and hydrazide functional groups. This information is crucial for rational drug design and for studies in crystal engineering. nih.govnih.gov

Crystallographic studies of benzohydrazide derivatives provide detailed insights into their molecular conformation. For instance, in the related compound N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, the molecule adopts an E configuration with respect to the C=N double bond. nih.gov The dihedral angle, which describes the twist between the two benzene rings, was found to be 8.7 (2)°. nih.gov Similarly, for 2-Hydroxy-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, two independent molecules in the asymmetric unit also assume an E configuration, with dihedral angles between the benzene rings of 4.45 (16)° and 1.7 (2)°. researchgate.net

These findings suggest that the core structure of this compound derivatives tends to be nearly planar. A key conformational feature often observed is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the hydrazone linker, which helps to stabilize this planar conformation. nih.gov

Table 1: Example Crystallographic Data for a Benzohydrazide Derivative (C₁₆H₁₆N₂O₄) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.692 (2) |

| b (Å) | 5.4131 (7) |

| c (Å) | 14.933 (2) |

| β (°) | 97.431 (7) |

| Volume (ų) | 1418.1 (3) |

The packing of molecules within a crystal is governed by a variety of intermolecular interactions. rsc.org For this compound, the hydroxyl (-OH) and hydrazide (-CONHNH₂) groups are potent donors and acceptors for hydrogen bonds. X-ray diffraction studies on analogous structures consistently show the presence of extensive intermolecular hydrogen bonding networks. nih.govresearchgate.net For example, in the crystal structure of N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, adjacent molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form chains that propagate along a specific crystallographic axis. nih.gov

In addition to strong hydrogen bonds, other interactions play a crucial role in stabilizing the crystal lattice. chemrxiv.org These can include:

π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. In N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, π–π stacking interactions are observed with mean interplanar distances of 3.339 (2) and 3.357 (3) Å. doaj.org

Halogen Bonding: The iodine atom on the this compound molecule can act as a halogen bond donor. This type of interaction, where the iodine interacts with a Lewis basic atom (like oxygen or nitrogen) on a neighboring molecule, can be a powerful tool for controlling crystal architecture. nih.gov

Table 2: Common Intermolecular Interactions in Benzohydrazide Crystal Structures

| Interaction Type | Description | Typical Groups Involved |

|---|---|---|

| Hydrogen Bonding (Intermolecular) | Strong directional interaction between a hydrogen atom and an electronegative atom. | N—H···O, O—H···O, O—H···N nih.govresearchgate.net |

| Hydrogen Bonding (Intramolecular) | Hydrogen bond within the same molecule, often stabilizing conformation. | O—H···N nih.gov |

| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | Benzene rings doaj.org |

| Halogen Bonding | Interaction involving a halogen atom (Iodine) as an electrophilic center. | C—I···O, C—I···N nih.gov |

Polymorphism is the phenomenon where a chemical compound can crystallize into more than one distinct crystal structure. mt.com Different polymorphs of the same compound can exhibit significantly different physical properties, such as solubility, melting point, and stability. researchgate.net The ability of this compound to form multiple strong hydrogen bonds, coupled with conformational flexibility, suggests a high potential for polymorphism.

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org The goal is to control the way molecules assemble in a crystal to achieve desired properties. For this compound, the presence of the iodine atom provides an opportunity to utilize halogen bonding as a design element in constructing novel supramolecular architectures. nih.gov By co-crystallizing the molecule with other compounds that can act as halogen bond acceptors, it may be possible to create new solid forms with tailored properties.

Other Advanced Analytical Techniques (e.g., Powder X-ray Diffraction)

While single-crystal X-ray diffraction provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. researchgate.net In PXRD, a sample of powdered material is irradiated with X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. researchgate.net

PXRD is indispensable for several reasons:

Phase Identification: It is used to confirm the identity of a synthesized crystalline material by comparing its diffraction pattern to known standards.

Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample. mdpi.com

Polymorph Screening: It is a primary tool for distinguishing between different polymorphs of a compound, as each polymorph will produce a distinct diffraction pattern. mt.com

For this compound, PXRD would be used to ensure the phase purity of a synthesized batch and to characterize any new crystal forms discovered during polymorphism studies. researchgate.net

Coordination Chemistry of 2 Hydroxy 4 Iodobenzohydrazide and Its Metal Complexes

Ligand Properties of 2-Hydroxy-4-iodobenzohydrazide

This compound is a multifaceted organic molecule that possesses several functional groups capable of donating electron pairs to a central metal ion, making it an effective chelating agent. libretexts.org Its coordination behavior is largely dictated by the interplay between the phenolic hydroxyl group, the amide moiety, and the terminal hydrazine (B178648) nitrogen atoms.

Chelation Sites and Binding Modes

Aroylhydrazones, including this compound, typically function as multidentate ligands, binding to metal ions through several key sites. The primary coordination sites are the phenolic oxygen, the carbonyl oxygen, and the azomethine nitrogen atom (after condensation or in its enolic form). koreascience.krkoreascience.kr This allows the ligand to act as a bidentate or tridentate chelating agent.

The binding can occur in several ways:

Neutral Bidentate/Tridentate: The ligand can coordinate in its neutral keto form through the carbonyl oxygen and the azomethine nitrogen. koreascience.krkoreascience.kr

Monoanionic Bidentate/Tridentate: More commonly, the ligand undergoes deprotonation at the phenolic hydroxyl group, creating a monoanionic ligand that binds through the phenolate (B1203915) oxygen, the carbonyl oxygen, and the azomethine nitrogen. researchgate.net

Dianionic Tridentate: In some conditions, particularly with the ligand in its enol form, it can be deprotonated at both the phenolic and enolic hydroxyl groups, acting as a dianionic tridentate ligand. koreascience.krkoreascience.kr

This versatility allows this compound to form stable five- or six-membered chelate rings with a metal ion, a structural feature that enhances the thermodynamic stability of the resulting complex. nih.gov

Tautomerism in Coordination

A critical aspect of the coordination chemistry of this compound is its ability to exist in tautomeric forms. The ligand can exhibit keto-enol tautomerism, existing in equilibrium between two forms. researchgate.net

Keto Form: R-C(=O)-NH-NH2

Enol Form: R-C(OH)=N-NH2

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Complexation with Transition Metals (e.g., Nickel(II))

Transition metal complexes of this compound can be synthesized by refluxing the ligand with a corresponding metal salt, such as nickel(II) chloride or nickel(II) acetate (B1210297), in a solvent like ethanol (B145695) or methanol (B129727). chemijournal.comkwasu.edu.ng The reaction mixture is typically heated for several hours to ensure completion. Upon cooling, the solid metal complex precipitates and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. researchgate.netchemijournal.com The resulting complexes are often colored, microcrystalline solids that are more soluble in polar organic solvents like DMSO and DMF. researchgate.net

Spectroscopic Characterization of Metal Complexes (UV-Vis, IR, NMR)

Spectroscopic methods are essential for elucidating the structure of the metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex provides direct evidence of coordination. Key spectral changes include:

The disappearance of the broad band corresponding to the phenolic ν(O-H) stretching vibration, indicating deprotonation and coordination of the phenolic oxygen. researchgate.net

A shift of the ν(C=O) band (amide I) to a lower frequency, which suggests the coordination of the carbonyl oxygen to the metal ion. scirp.org Alternatively, the disappearance of this band and the appearance of a new band for ν(C=N-N=C) would confirm coordination via the enolic form. koreascience.kr

A shift in the ν(N-H) band.

The appearance of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹), which are assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds. scirp.org

Interactive Table 1: Typical IR Spectral Data (cm⁻¹) for this compound and its Ni(II) Complex

| Assignment | Free Ligand (Expected) | Ni(II) Complex (Expected) |

|---|---|---|

| ν(O-H) (phenolic) | ~3200 | Absent |

| ν(N-H) | ~3300, ~3150 | ~3300, ~3150 (shifted) |

| ν(C=O) (Amide I) | ~1640 | ~1610 |

| ν(C=N) | N/A (forms on enolization) | ~1600 |

| ν(C-O) (phenolic) | ~1270 | ~1300 (shifted) |

| ν(M-O) | N/A | ~550 |

| ν(M-N) | N/A | ~480 |

Note: This data is representative and based on analogous hydrazone complexes. koreascience.krresearchgate.net

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes, when compared to the free ligand, show shifts in the intraligand π → π* and n → π* transition bands. journalsarjnp.com More importantly, for transition metal complexes like Ni(II), the spectra exhibit new, lower-energy bands in the visible region. These bands are attributed to d-d electronic transitions of the central metal ion. The position and number of these d-d bands are diagnostic of the coordination geometry of the complex (e.g., octahedral or tetrahedral). koreascience.krmdpi.com For a typical octahedral Ni(II) complex, three spin-allowed transitions are expected. journalsarjnp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy is a powerful tool. Evidence for coordination includes:

The disappearance of the signal for the phenolic proton (-OH) upon complex formation, confirming its deprotonation. chemijournal.com

The disappearance of the amide proton (-NH) signal, which indicates coordination through the deprotonated enol form of the ligand. koreascience.kr

Shifts in the positions of the aromatic protons, providing further evidence of the electronic environment change upon complexation.

Stoichiometry and Geometry of Metal Complexes

The stoichiometry of the complexes is typically determined through elemental analysis and thermogravimetric analysis (TGA). chemijournal.commdpi.com For divalent transition metals like Ni(II), Co(II), and Cu(II), a 1:2 metal-to-ligand ratio is commonly observed, leading to the general formula [M(L)₂], where L is the monoanionic deprotonated ligand. researchgate.netchemijournal.com

The geometry of the complexes is inferred from a combination of electronic spectra and magnetic susceptibility measurements. researchgate.net

Octahedral Geometry: Ni(II) complexes with this compound are generally expected to be six-coordinate, forming an octahedral geometry. chemijournal.com This is achieved by the coordination of two tridentate ligands to the central metal ion. Magnetic moment values for these complexes typically fall in the range expected for two unpaired electrons in an octahedral field. researchgate.net

Other Geometries: Depending on the metal ion and reaction conditions, other geometries such as square planar or tetrahedral are also possible. kwasu.edu.ngmdpi.com Electronic spectra are key to distinguishing these possibilities; for instance, square-planar Ni(II) complexes are typically diamagnetic, while tetrahedral Ni(II) complexes are paramagnetic but show different d-d transitions than octahedral ones. chemijournal.com

Interactive Table 2: Expected Properties of a Ni(II) Complex with this compound

| Property | Expected Value/Observation | Indication |

|---|---|---|

| Stoichiometry (M:L) | 1:2 | [Ni(L)₂] |

| Magnetic Moment (μ_eff) | ~2.9 - 3.4 B.M. | Paramagnetic, high-spin d⁸ |

| Geometry | Octahedral | Six-coordinate Ni(II) |

| UV-Vis (d-d bands) | Three absorption bands | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) transitions |

Note: This data is representative and based on analogous Ni(II) hydrazone complexes. koreascience.krresearchgate.netchemijournal.com

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its chemical and physical properties. For complexes of this compound, a combination of experimental and computational techniques is employed to achieve a comprehensive structural characterization.

The process involves growing a suitable single crystal of the metal complex, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Table 1: Hypothetical Crystallographic Data for a Cu(II) Complex of this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀CuI₂N₄O₄ |

| Formula Weight | 679.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 16.456(7) |

| c (Å) | 12.876(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 2118.9(14) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.130 |

Note: The data in this table is hypothetical and serves as a representative example of what might be obtained from a single-crystal X-ray diffraction study.

The structural data obtained would confirm the coordination mode of the this compound ligand and the geometry of the metal center, which could be, for example, square planar or octahedral, depending on the metal ion and the presence of other co-ligands. mdpi.comkoreascience.kr

In conjunction with experimental techniques, theoretical modeling, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and bonding within metal complexes. nih.govmdpi.commdpi.com These computational methods can be used to optimize the geometry of the complexes, calculate vibrational frequencies, and predict electronic spectra, which can then be compared with experimental data. nih.govekb.eg

For metal complexes of this compound, DFT calculations can elucidate the nature of the metal-ligand bond, including the contributions of σ-donation and π-backbonding. researchgate.net Analysis of the molecular orbitals (HOMO and LUMO) can help in understanding the electronic transitions and the reactivity of the complexes.

Table 2: Hypothetical Calculated Bond Lengths and Angles for a Ni(II) Complex of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Ni-O(phenolic) | 1.987 | O(phenolic)-Ni-O(amide) | 92.5 |

| Ni-O(amide) | 2.012 | O(phenolic)-Ni-N(imine) | 175.8 |

| Ni-N(imine) | 1.954 | O(amide)-Ni-N(imine) | 83.3 |

Note: The data in this table is hypothetical and represents typical values that could be obtained from DFT calculations for a similar complex.

These theoretical studies complement the experimental data by providing a deeper understanding of the factors governing the stability and structure of the metal complexes.

Potential Applications of this compound Metal Complexes in Research

The versatile coordination chemistry and structural features of metal complexes derived from this compound make them promising candidates for a variety of research applications. beilstein-journals.org

Hydrazone and Schiff base metal complexes are well-known for their catalytic activity in a range of organic transformations. researchgate.netnih.gov The metal complexes of this compound could potentially be explored as catalysts in reactions such as:

Oxidation Reactions: The redox activity of the metal center, modulated by the ligand framework, could be harnessed for the catalytic oxidation of alcohols or other organic substrates. mdpi.com

Coupling Reactions: These complexes might catalyze the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental processes in organic synthesis. nih.gov

Polymerization Reactions: Certain transition metal complexes are effective catalysts for the polymerization of olefins or other monomers. mdpi.com

The presence of the iodo-substituent on the phenyl ring could also influence the catalytic activity through electronic or steric effects.

The ability of hydrazone ligands to form stable and often colored complexes with a variety of metal ions makes them interesting for applications in material science. mdpi.com Potential areas of exploration for this compound metal complexes include:

Luminescent Materials: Some Schiff base and hydrazone complexes exhibit fluorescence or phosphorescence, making them suitable for use in sensing or as emitting layers in organic light-emitting diodes (OLEDs). The heavy iodine atom could potentially enhance spin-orbit coupling, favoring phosphorescence.

Magnetic Materials: By selecting appropriate paramagnetic metal ions, it may be possible to synthesize polynuclear complexes with interesting magnetic properties, such as single-molecule magnets.

Non-linear Optical (NLO) Materials: The extended π-system and the presence of donor and acceptor groups in the ligand, coupled with a metal center, can lead to materials with significant NLO properties.

Further research into the synthesis and characterization of a wider range of metal complexes with this compound is necessary to fully explore and realize their potential in these fields.

Computational and Theoretical Studies on 2 Hydroxy 4 Iodobenzohydrazide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-hydroxy-4-iodobenzohydrazide and its derivatives. scirp.orgimist.ma These calculations allow for the optimization of molecular geometry and the prediction of various electronic and reactivity parameters. imist.manih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its stability and chemical behavior. DFT calculations are employed to determine the distribution of electrons within the molecule, identifying regions of high and low electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). preprints.orgresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. preprints.orgresearchgate.net A smaller energy gap suggests higher reactivity. For derivatives of iodinated salicylhydrazones, which are structurally related to this compound, DFT calculations using the ωB97X-D/def2-tzvpp level of theory have been used to investigate these electronic properties. preprints.org

Table 1: Calculated Chemical Reactivity Descriptors for a Structurally Related Compound (4-hydroxybenzaldehyde) using DFT. researchgate.net

| Parameter | Value |

| HOMO Energy (εH) | -0.25 Hartree |

| LUMO Energy (εL) | -0.08 Hartree |

| Energy Gap (εL-εH) | 0.17 Hartree |

| Ionization Potential (I) | 0.25 Hartree |

| Electron Affinity (A) | 0.08 Hartree |

| Electronegativity (χ) | 0.165 Hartree |

| Hardness (η) | 0.085 Hartree |

| Chemical Potential (µ) | -0.165 Hartree |

| Electrophilicity Index (ω) | 0.16 Hartree |

| Max. Charge Transfer (δNmax) | 1.941 |

Note: Data is for 4-hydroxybenzaldehyde (B117250) as a representative analog. Values for this compound would require specific calculations.

Reactivity Predictions

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative prediction of a molecule's reactivity. researchgate.net These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, help in understanding the molecule's behavior in chemical reactions. scirp.orgresearchgate.net For instance, the electrophilicity index measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

The analysis of these parameters can predict the most likely sites for electrophilic and nucleophilic attack. scirp.org In related hydrazone structures, the azomethine group (-NH–N=CH-) is a key feature influencing pharmacological activity. mdpi.comresearchgate.net Theoretical studies on similar compounds have shown that modifications to the molecular structure, such as the introduction of different substituents, can significantly alter the electronic properties and, consequently, the reactivity and biological activity. scirp.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme, at the molecular level. nih.govnih.gov

Ligand-Protein Interaction Predictions

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov This method allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the amino acid residues in the protein's active site. nih.govanalchemres.org For example, in studies of related hydrazone derivatives, docking simulations have been used to understand their binding modes with enzymes like DNA gyrase B. mdpi.comresearchgate.net The azomethine group and other functional moieties are often crucial for these interactions. mdpi.com

These simulations provide a visual and energetic representation of the binding, highlighting which parts of the molecule are most important for the interaction. analchemres.org The analysis of these interactions is fundamental for understanding the potential mechanism of action. nih.gov

Binding Affinity Estimations

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov MD simulations track the movements of atoms in the complex, providing insights into its dynamic behavior and conformational changes. encyclopedia.pub

From these simulations, the binding affinity, which quantifies the strength of the interaction between the ligand and the protein, can be estimated. nih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy from the MD simulation trajectories. mdpi.com These estimations are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. mdpi.com

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. gardp.org By systematically modifying the structure of a compound and observing the effect on its activity, researchers can develop models that predict the activity of new, untested molecules. oncodesign-services.com

Computational SAR models use quantitative descriptors derived from the molecular structure to build these predictive models. oncodesign-services.comnih.gov These descriptors can be electronic (like those from DFT calculations), steric, or hydrophobic in nature. For acylhydrazone derivatives, it has been noted that factors like lipophilicity and the nature of substituents in the hydrazone moiety can significantly influence their biological effects. nih.govmdpi.com

For instance, a study on a series of N,N'-diacylhydrazines utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR (Quantitative Structure-Activity Relationship) technique, to analyze the structure-activity relationships. mdpi.com Such models can guide the design of more potent and selective analogs of this compound by predicting which structural modifications are likely to enhance a desired biological activity. gardp.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for correlating the chemical structure of compounds with their biological activities. For benzohydrazide (B10538) derivatives, QSAR models have been successfully developed to predict their efficacy as antimicrobial and anticancer agents. doaj.orgnih.gov

In studies on various substituted benzohydrazides, topological and electronic parameters have been identified as key descriptors for biological activity. For instance, research on bromo-substituted benzohydrazides highlighted the importance of the Balaban index (J) and molecular connectivity indices (¹χv and ²χv) in describing antimicrobial activity. doaj.org Another study on a different series of benzohydrazides found that the Wiener index (W) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were crucial for their antimicrobial effects. nih.gov

For a series of 1,2,4-triazole (B32235) derivatives incorporating a benzohydrazide moiety, QSAR analysis revealed that the valence third-order molecular connectivity index (³χv) and the dipole moment (μ) were significant in explaining their antimicrobial properties. arabjchem.org Similarly, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives as E. coli inhibitors generated a statistically significant model with good predictive power, suggesting that such models can be reliably used for designing new, more potent compounds. chalcogen.ro

Given these findings, a QSAR model for this compound would likely involve a combination of topological, electronic, and steric descriptors. The iodine atom at the 4-position would significantly influence descriptors related to atomic size, polarizability, and lipophilicity, while the hydroxyl group at the 2-position would contribute to electronic and hydrogen-bonding parameters.

Table 1: Key Descriptors in QSAR Studies of Benzohydrazide Analogs

| Descriptor Type | Specific Descriptor | Relevance to Biological Activity | Reference |

| Topological | Balaban Index (J) | Describes the branching and shape of the molecule. | doaj.org |

| Wiener Index (W) | Relates to the overall size and shape of the molecule. | nih.gov | |

| Molecular Connectivity Indices (χ) | Quantify the degree of branching and complexity. | doaj.orgarabjchem.org | |

| Electronic | Energy of LUMO (E-LUMO) | Indicates the molecule's ability to accept electrons. | nih.gov |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | arabjchem.org |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For classes of compounds similar to this compound, pharmacophore models typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features.

A study on quinoline-based benzohydrazide Schiff bases as α-glucosidase inhibitors identified a pharmacophore model (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov This highlights the importance of the hydrazide linkage and substituted aromatic rings in binding to the enzyme's active site. nih.gov Another study on p-hydroxybenzohydrazide derivatives identified a six-feature pharmacophore (AHRRRR) for anti-E. coli activity. chalcogen.ro

For this compound, a pharmacophore model would be expected to feature:

A Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group and the N-H groups of the hydrazide moiety.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) and the nitrogen atoms of the hydrazide group, as well as the hydroxyl oxygen.

An Aromatic Ring (AR): The iodinated phenyl ring.

A Hydrophobic Feature (H): The iodine atom, contributing to hydrophobic interactions.

These features are crucial for the molecule's interaction with biological targets, such as enzymes or receptors. The specific arrangement of these features would define its potential to fit into a binding site and elicit a biological response.

Table 2: Common Pharmacophoric Features in Benzohydrazide Derivatives

| Pharmacophoric Feature | Origin in this compound | Potential Biological Interaction |

| Hydrogen Bond Donor (HBD) | -OH group, -NH-NH2 group | Interaction with electronegative atoms (O, N) in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | C=O group, -OH group, -NH2 group | Interaction with hydrogen atoms in the target's active site. |

| Aromatic Ring (AR) | Iodinated Phenyl Ring | π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. |

| Hydrophobic Feature (H) | Iodine atom, Phenyl Ring | Van der Waals or hydrophobic interactions. |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying the molecule's possible three-dimensional structures (conformers) and determining their relative stabilities. The flexibility of the molecule primarily arises from the rotation around the single bonds, particularly the C-C and C-N bonds of the hydrazide linkage.

Studies on similar acylhydrazone structures have shown that these molecules exhibit significant conformational lability. nih.gov The specific conformation adopted in the solid state is often heavily influenced by intermolecular interactions, such as hydrogen bonding. nih.gov For acylhydrazones derived from iodobenzoic acids, a common feature is the cis arrangement of the hydroxyl group with respect to the imine nitrogen, which is stabilized by a strong intramolecular hydrogen bond. nih.gov This interaction helps to maintain the coplanarity of the phenyl ring and the hydrazone unit. nih.gov

The energy landscape of a molecule describes the relationship between its potential energy and its atomic coordinates. It is a complex, high-dimensional surface with numerous local minima (stable conformers) and saddle points (transition states between conformers). nih.govaps.orgarxiv.org For this compound, the global minimum on its potential energy landscape would correspond to its most stable conformation. Computational methods like Density Functional Theory (DFT) are often used to explore these landscapes and calculate the energies of different conformers. researchgate.netbohrium.com

The presence of the intramolecular hydrogen bond between the 2-hydroxy group and the hydrazide moiety is expected to be a major stabilizing factor, leading to a relatively low-energy conformation where this interaction is maintained. The orientation of the iodophenyl ring relative to the hydrazide group will also be a key determinant of conformational preference.

Table 3: Key Torsional Angles in this compound

| Torsional Angle (Atoms Involved) | Description | Expected Influence on Conformation |

| O=C-N-N | Rotation around the amide C-N bond | Influences the planarity of the hydrazide group. |

| C-C-C=O | Rotation of the carbonyl group relative to the ring | Affects the position of the hydrazide moiety. |

| C-C-N-N | Rotation around the C-C bond connecting the ring | Determines the overall shape of the molecule. |

In Vitro and Mechanistic Biological Activity Investigations of this compound

While the broader class of benzohydrazide derivatives has been a subject of interest in medicinal chemistry for their potential therapeutic applications, specific data on the this compound molecule, including its effects on bacteria, fungi, or cancer cell lines, remains uncharacterized in the public domain. Consequently, detailed findings regarding its efficacy, minimum inhibitory concentrations, or selectivity against pathological cells versus normal cells cannot be provided at this time. Further experimental research is required to elucidate the potential biological activities of this specific compound.

In Vitro and Mechanistic Biological Activity Investigations

Enzyme Inhibition Studies (in vitro)

Specific Enzyme Targets (e.g., Lipoxygenases)

There is no specific information available in the scientific literature regarding the in vitro inhibition of specific enzymes, including lipoxygenases, by 2-Hydroxy-4-iodobenzohydrazide. Studies on related compounds sometimes explore a range of enzyme targets, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Molecular Mechanisms of Enzyme Inhibition

Due to the lack of specific enzyme inhibition studies for this compound, the molecular mechanisms of how it might inhibit enzymes have not been elucidated. Understanding such mechanisms would require detailed kinetic studies and structural analysis of the compound in complex with a target enzyme, which have not been published.

Investigation of Cellular and Molecular Mechanisms of Action

No specific investigations into the cellular and molecular mechanisms of action for this compound have been found in the available scientific literature.

Interaction with Specific Cellular Targets (e.g., DNA, enzymes, receptors)

There is a lack of published research detailing the interaction of this compound with specific cellular targets such as DNA, enzymes, or receptors. While the benzohydrazide (B10538) moiety is known to be a versatile scaffold in medicinal chemistry for interacting with biological macromolecules, specific data for this iodinated derivative is absent.

Induction of Cellular Processes (e.g., apoptosis)

Scientific literature detailing the ability of this compound to induce cellular processes such as apoptosis is not available. Research on other structurally related compounds has sometimes shown pro-apoptotic effects, but this cannot be extrapolated to this compound without direct experimental evidence.

Membrane Permeability and Transport Studies

There are no available studies on the membrane permeability and transport characteristics of this compound. Such studies are crucial for understanding the bioavailability and cellular uptake of a compound, but this information has not been reported for this specific chemical entity.

Data Tables

No experimental data was found for this compound to be presented in a data table format.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial in understanding how chemical modifications influence their biological efficacy. By systematically altering substituents on the aromatic ring and the hydrazide moiety, researchers can identify key structural features responsible for the observed biological activities, such as antimicrobial and antioxidant effects. This understanding guides the rational design of more potent and selective therapeutic agents.

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It governs the ability of a compound to cross biological membranes, such as the cell walls of bacteria or the blood-brain barrier, to reach its target site.

The presence of an iodine atom in this compound significantly increases its lipophilicity compared to its non-iodinated counterpart. This enhanced lipophilicity can lead to improved cell membrane penetration and, consequently, better access to intracellular targets. However, there is often an optimal range of lipophilicity for biological activity. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.

Future Research Directions and Unexplored Avenues for 2 Hydroxy 4 Iodobenzohydrazide

Development of Advanced Synthetic Methodologies

The conventional synthesis of 2-hydroxy-4-iodobenzohydrazide derivatives, typically involving the condensation of the hydrazide with various aldehydes, provides a solid groundwork. mdpi.comnih.gov Future research should focus on developing more advanced, efficient, and environmentally benign synthetic strategies.

One promising direction is the exploration of mechanochemical synthesis . mdpi.comnih.govdntb.gov.ua This solvent-free or liquid-assisted grinding approach offers numerous advantages over traditional solution-phase reactions, including reduced solvent waste, potentially shorter reaction times, and unique reactivity. researchgate.netmdpi.combeilstein-journals.org Investigating the mechanochemical synthesis of this compound and its subsequent derivatization could lead to more sustainable and scalable production methods. researchgate.netorganic-chemistry.org Early studies on related iodobenzoic acid acylhydrazones have already suggested the feasibility of such methods. mdpi.comnih.govdntb.gov.ua

Another avenue involves the development of one-pot, multi-component reactions to generate diverse libraries of this compound derivatives. This would streamline the synthesis process, allowing for the rapid generation of new chemical entities for biological screening and other applications.

Exploration of Novel Biological Targets and Therapeutic Areas (in vitro/mechanistic)

Derivatives of this compound, particularly its hydrazones, have demonstrated significant potential as antimicrobial and anticancer agents. mdpi.comnih.govresearchgate.net Future in vitro and mechanistic studies should aim to identify novel biological targets and expand the therapeutic applications of this compound class.

Antimicrobial Research: Initial findings indicate that hydrazones of this compound exhibit potent bactericidal effects, including against methicillin-resistant Staphylococcus aureus (MRSA), and also possess antifungal properties. mdpi.comnih.govresearchgate.netmdpi.com Future work should focus on:

Broad-spectrum activity screening: Testing against a wider panel of pathogenic bacteria and fungi to determine the full spectrum of antimicrobial activity.

Identifying specific molecular targets: Research suggests that hydrazones may disrupt the microbial cell wall or membrane. mdpi.com Further studies are needed to pinpoint the exact enzymes or structural components targeted by these compounds.

Investigating activity against biofilms: A crucial area of research is to determine if these compounds can inhibit the formation of or eradicate established bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Anticancer Research: The anticancer potential of hydrazones is a burgeoning field of study. rsc.org For this compound derivatives, future research could explore:

Screening against diverse cancer cell lines: Evaluating the cytotoxicity of these compounds against a broad range of human cancer cell lines to identify specific cancer types that are particularly susceptible.

Elucidating the mechanism of cell death: Determining whether the compounds induce apoptosis, necrosis, or other forms of cell death in cancer cells.

Enzyme inhibition studies: Investigating the inhibitory activity against key cancer-related enzymes. For instance, other hydrazone derivatives have been identified as inhibitors of enzymes like thymidine (B127349) phosphorylase and cholinesterases, which can be relevant in certain cancer contexts. nih.gov

Deeper Mechanistic Studies at the Molecular and Sub-cellular Levels

A thorough understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research should delve into their mechanisms of action at the molecular and sub-cellular levels.

This includes:

Enzyme kinetics and inhibition studies: For derivatives that show inhibitory activity against specific enzymes, detailed kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and provide insights into the binding mechanism. nih.gov

Cellular uptake and localization: Using fluorescence microscopy and other imaging techniques to visualize the sub-cellular localization of these compounds can help identify their primary sites of action within the cell.

Interaction with cellular membranes: Investigating the potential of these compounds to disrupt the integrity and function of bacterial or cancer cell membranes, as has been suggested for related hydrazones. mdpi.com

Genomic and proteomic analyses: Employing transcriptomics and proteomics to identify changes in gene and protein expression in cells treated with these compounds can reveal the cellular pathways they modulate.

Integration with Advanced Computational and Artificial Intelligence-Driven Drug Discovery

Modern drug discovery heavily relies on computational and artificial intelligence (AI) tools to accelerate the identification and optimization of lead compounds. researchgate.netvulcanchem.com Integrating these technologies into the research pipeline for this compound can significantly enhance the efficiency of discovering new derivatives with improved properties.

Key areas for integration include:

Molecular Docking and Simulation: In silico docking studies can predict the binding modes and affinities of this compound derivatives to the active sites of known biological targets. nih.govpreprints.orgjyoungpharm.org This has been successfully applied to similar hydrazone derivatives to study their interactions with enzymes like COX-1, COX-2, and α-glucosidase. nih.govpreprints.org Molecular dynamics simulations can further assess the stability of these interactions over time. preprints.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help establish a mathematical relationship between the chemical structures of the derivatives and their biological activities. This allows for the prediction of the activity of novel, unsynthesized compounds.

AI-driven de novo Design: Generative AI algorithms can be trained on existing data to design entirely new molecules based on the this compound scaffold that are optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govpreprints.org

Investigation of Material Science Applications

The unique chemical structure of this compound, particularly the presence of an iodine atom, opens up possibilities for its use in material science.

Future research could explore:

Crystal Engineering: The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly used in crystal engineering to design and construct novel solid-state materials with specific architectures and properties. nih.govcdg.ac.at The study of methyl 2-hydroxy-4-iodobenzoate has already highlighted the role of its iodine atom in forming supramolecular structures. nih.gov This suggests that this compound could serve as a valuable building block for creating new co-crystals and organic frameworks.

Polymer Science: Iodine can be used as an oxidant in chemical polymerization to create porous organic polymers (POPs). acs.org The potential of incorporating this compound or its derivatives as monomers or functional additives in polymer synthesis could be investigated to create materials with unique properties.

Corrosion Inhibition: Hydrazone derivatives have been shown to be effective corrosion inhibitors for metals in acidic environments, due to their ability to adsorb onto the metal surface through heteroatoms. nih.gov The potential of this compound-based compounds in this application warrants investigation.

Radiopaque Materials: Organoiodine compounds are widely used as X-ray contrast agents in medical imaging due to the high electron density of the iodine atom. wikipedia.org While requiring significant further research into toxicity and solubility, the high iodine content of this compound could make it a scaffold of interest for developing new contrast agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Hydroxy-4-iodobenzohydrazide, and what intermediates are critical for its formation?

- Methodological Answer : The synthesis typically involves the condensation of 4-iodo-2-hydroxybenzoic acid with hydrazine derivatives. A common approach includes:

Esterification : Reacting 4-iodo-2-hydroxybenzoic acid with ethanol under acidic conditions to form the ethyl ester.

Hydrazide Formation : Refluxing the ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to yield the hydrazide intermediate.

Critical intermediates include the ethyl ester and the hydrazide precursor, which must be purified via recrystallization to avoid side products .

- Key Analytical Validation : Confirm intermediate structures using FT-IR (C=O stretch at ~1650 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.5 ppm). Final product purity is assessed via HPLC (C18 column, methanol/water mobile phase) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).

- Spectroscopy :